tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C13H18BrN3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-piperazine. This intermediate is then reacted with 2-bromothiazole-5-carbonyl chloride in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials with specific properties. Its reactivity and stability make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-bromothiazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of the bromothiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperazine derivatives, which may lack the same level of reactivity and specificity in their interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10(18)9-8-15-11(14)21-9/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMDVNPVKRDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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